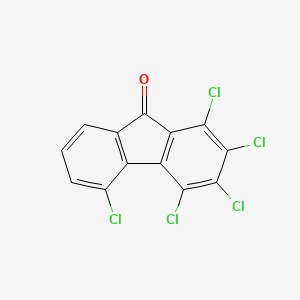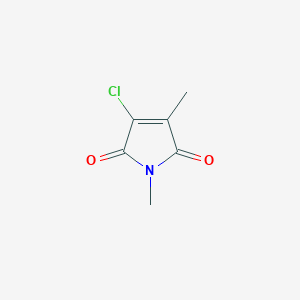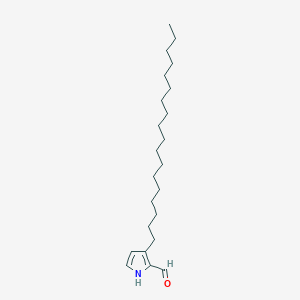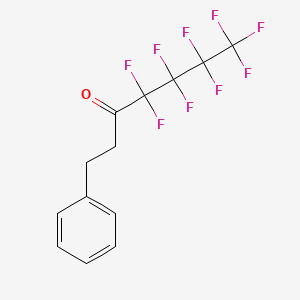![molecular formula C12H10N2O8 B14364958 2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid CAS No. 94223-91-3](/img/structure/B14364958.png)
2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Methoxyimino Group: This can be achieved by reacting a suitable precursor with methoxyamine under acidic or basic conditions.
Introduction of the Nitrobenzoyl Group: This step involves the esterification of the intermediate with 4-nitrobenzoyl chloride in the presence of a base such as pyridine.
Formation of the Oxobutanoic Acid Moiety: This can be accomplished through a series of reactions including oxidation and ester hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products may include esters or amides.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the development of biochemical probes.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxyimino)-3-oxobutanoic acid: Lacks the nitrobenzoyl group.
4-[(4-Nitrobenzoyl)oxy]-3-oxobutanoic acid: Lacks the methoxyimino group.
2-(Methoxyimino)-4-[(4-aminobenzoyl)oxy]-3-oxobutanoic acid: Contains an amino group instead of a nitro group.
Uniqueness
2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid is unique due to the presence of both the methoxyimino and nitrobenzoyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
94223-91-3 |
|---|---|
Molecular Formula |
C12H10N2O8 |
Molecular Weight |
310.22 g/mol |
IUPAC Name |
2-methoxyimino-4-(4-nitrobenzoyl)oxy-3-oxobutanoic acid |
InChI |
InChI=1S/C12H10N2O8/c1-21-13-10(11(16)17)9(15)6-22-12(18)7-2-4-8(5-3-7)14(19)20/h2-5H,6H2,1H3,(H,16,17) |
InChI Key |
UXFYHLKUVOHHIO-UHFFFAOYSA-N |
Canonical SMILES |
CON=C(C(=O)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14364875.png)
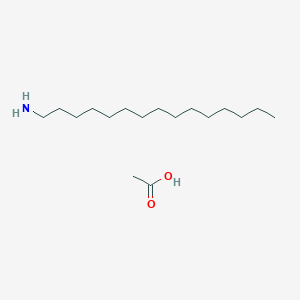


![2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14364890.png)
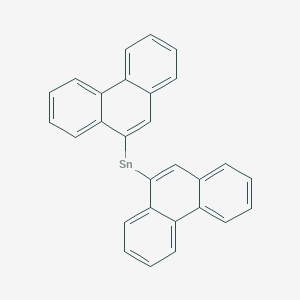

![2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol](/img/structure/B14364904.png)
